1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-methyl-5-[(2-methylimidazol-1-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7-11-3-4-14(7)6-8-5-9(10)12-13(8)2/h3-5H,6H2,1-2H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMRPEBLEYBXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC(=NN2C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methyl-1H-imidazole with a suitable pyrazole derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that compounds similar to 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and imidazole have been synthesized and tested against various bacterial strains. A notable study found that certain benzimidazole-pyrazole hybrids displayed effective antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. In a study focused on dual p38 MAPK/PDE4 inhibitors, similar imidazole derivatives were shown to reduce TNFα release in stimulated whole blood from cynomolgus monkeys, indicating a promising role in treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
Compounds containing pyrazole and imidazole moieties have been explored for their pesticidal activities. Research indicates that certain derivatives can act as effective fungicides or insecticides, targeting specific pests while minimizing harm to beneficial organisms. The structural features of these compounds allow for selective toxicity against pests, making them valuable in sustainable agriculture practices.
Material Science
Polymer Chemistry
In material science, the incorporation of 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The unique interactions between the compound and polymer chains can lead to improved performance characteristics in various applications, including coatings and composites.
Case Study 1: Antimicrobial Efficacy
A series of synthesized benzimidazole-pyrazole compounds were evaluated for their antimicrobial efficacy against multiple bacterial strains. The study revealed that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity, with some achieving MIC values comparable to established antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies on the anti-inflammatory effects of imidazole derivatives showed a significant reduction in pro-inflammatory cytokine production. These findings suggest that the compound could serve as a lead structure for developing new anti-inflammatory agents, warranting further investigation into its mechanism of action .
Data Tables
Mechanism of Action
The mechanism by which 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
The structural and functional differences between 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine and analogous compounds are critical for understanding their divergent applications and biological activities. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Polarity :
- The trifluoromethyl group (CAS 149978-42-7) increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .
- The morpholine substituent (EN300-232693) enhances solubility and bioavailability, making it preferable for CNS-targeted drugs .
Hydrogen-Bonding Capacity: The imidazole group in the target compound provides two H-bond donors (NH), advantageous for binding to kinases or GPCRs . Compounds lacking aromatic substituents (e.g., morpholine derivative) rely on weaker van der Waals interactions .
Biological Activity :
- The chlorothiophene derivative (CAS 1341439-91-5) exhibits antimicrobial activity due to the electrophilic sulfur atom, which disrupts bacterial membranes .
- The target compound’s imidazole moiety may confer anti-inflammatory or anticancer properties, as seen in similar imidazole-pyrazole hybrids .
Synthetic Challenges :
Research Implications
- Structure-Activity Relationship (SAR) : The 5-position substituent is critical for modulating target affinity. Imidazole and morpholine groups optimize H-bonding and solubility, respectively.
- Pharmacokinetics : Compounds with trifluoromethyl groups (e.g., CAS 149978-42-7) require formulation adjustments to counter poor solubility .
- Future Directions : Hybridizing the target compound’s imidazole group with electron-deficient moieties (e.g., CF₃) could balance polarity and bioactivity .
Biological Activity
1-Methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of pyrazole derivatives, including 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine, is often linked to their ability to interact with specific biological targets. These mechanisms include:
- Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation.
- Antimicrobial Activity : Certain pyrazoles exhibit significant antimicrobial properties, making them candidates for treating bacterial infections.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives. The following table summarizes findings related to 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine and similar compounds:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF7 | 3.79 | Apoptosis induction | |
| NCI-H460 | 42.30 | Cell cycle arrest | |
| A549 | 26 | Autophagy induction |
These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of pyrazole derivatives. In vitro studies demonstrated that certain compounds within this class exhibited activity against resistant strains of bacteria and fungi, with notable efficacy against:
- Plasmodium falciparum : Some pyrazole derivatives showed promising antimalarial activity, indicating their potential use in treating malaria .
Case Study 1: Synergistic Effects with Doxorubicin
A study investigated the synergistic effects of pyrazole compounds when combined with doxorubicin in breast cancer cell lines (MCF7 and MDA-MB-231). The results indicated enhanced cytotoxicity when pyrazoles were administered alongside doxorubicin, suggesting a potential for combination therapies in clinical settings .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of pyrazole derivatives against various pathogens. The findings showed that these compounds could significantly inhibit bacterial growth in vitro, particularly against strains resistant to conventional antibiotics .
Q & A
Q. How can researchers optimize the synthesis of 1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine to improve yield and purity?
Methodological Answer: Synthesis of pyrazole-imidazole hybrids often involves multi-step reactions. A plausible route includes:
- Step 1: Condensation of a pyrazole precursor (e.g., 5-aminopyrazole) with a substituted imidazole derivative.
- Step 2: Use coupling agents like sodium iodide and bases such as N,N-Diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at 80–100°C to facilitate methylene bridging .
- Optimization: Reaction time, temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole to imidazole) should be systematically varied. Monitor progress via TLC or HPLC.
Q. What analytical techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substitution patterns. For example, the methylene bridge (–CH–) between pyrazole and imidazole rings appears as a singlet at δ ~4.5 ppm in -NMR .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (CHN) with <2 ppm mass error.
- X-ray Crystallography: If crystals are obtainable, analyze to resolve tautomeric ambiguities (e.g., imidazole NH positioning) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies: Incubate the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C for 14 days.
- Analysis: Use HPLC-UV to quantify degradation products. Look for hydrolysis of the methylene bridge or imidazole ring oxidation .
- Kinetic Modeling: Calculate degradation rate constants () and shelf-life predictions using Arrhenius equations.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases (e.g., JAK2) or cytochrome P450 isoforms using fluorometric assays.
- Cytotoxicity: Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Compare IC values with structurally related pyrazoles .
- Receptor Binding: Radioligand displacement assays for GPCRs (e.g., histamine receptors) given the imidazole moiety’s affinity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes to targets (e.g., kinases). Focus on interactions between the imidazole ring and catalytic lysine residues.
- QSAR Modeling: Correlate substituent effects (e.g., methyl groups on pyrazole) with bioactivity data to derive predictive models .
- MD Simulations: Simulate ligand-receptor complexes for 100 ns to assess stability of key hydrogen bonds .
Q. What strategies resolve contradictory bioactivity data across different assay systems?
Methodological Answer:
- Orthogonal Assays: Validate primary findings using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
- Metabolic Stability Testing: Rule out false negatives caused by rapid hepatic clearance using microsomal incubation assays .
- Structural Verification: Confirm compound integrity post-assay via LC-MS to exclude degradation artifacts .
Q. How can researchers elucidate structure-activity relationships (SAR) for this compound’s pharmacological profile?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace 2-methylimidazole with 4-methyl or halogenated variants).
- Bioactivity Profiling: Test analogs in parallel assays (e.g., anti-inflammatory, antimicrobial).
- Data Analysis: Use clustering algorithms (e.g., PCA) to link structural features (e.g., logP, H-bond donors) to activity trends .
Example SAR Table:
| Substituent Modification | Biological Activity (IC, μM) | Key Structural Influence |
|---|---|---|
| 2-Methylimidazole (Parent) | 12.3 (Kinase X) | Optimal H-bonding with ATP pocket |
| 4-Fluoroimidazole | 45.7 | Steric hindrance reduces affinity |
| Imidazole → Triazole | >100 | Loss of π-π stacking interactions |
Q. What advanced techniques characterize degradation pathways in long-term stability studies?
Methodological Answer:
- LC-HRMS/MS: Identify degradation products (e.g., oxidative cleavage of the methylene bridge).
- Isotope Labeling: Use -labeled methyl groups to track degradation mechanisms .
- Forced Degradation: Expose to UV light (ICH Q1B guidelines) to simulate photolytic breakdown .
Q. How can researchers evaluate multi-target interactions (polypharmacology) of this compound?
Methodological Answer:
- Proteome-Wide Screening: Use affinity chromatography with immobilized compound to pull down binding proteins.
- Bioinformatics: Cross-reference identified targets with KEGG pathways to predict therapeutic vs. off-target effects .
- In Silico Target Prediction: Tools like SwissTargetPrediction rank likely targets based on structural similarity .
Q. What chromatographic methods separate enantiomers if chiral centers are introduced?
Methodological Answer:
- Chiral Stationary Phases: Use HPLC with cellulose-based columns (e.g., Chiralpak IC).
- Mobile Phase Optimization: Adjust ratios of hexane:isopropanol (e.g., 90:10) with 0.1% diethylamine for baseline resolution .
- Circular Dichroism (CD): Confirm enantiomeric purity post-separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
